2-(4-Chlorobenzoyl)-4-methylpyridine
Overview
Description
2-(4-Chlorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to the second position of a 4-methylpyridine ring
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to target Prostaglandin G/H synthase 1 .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi interactions .
Biochemical Pathways
For instance, 4-chlorobenzoate:CoA ligase, an enzyme involved in the degradation of 4-chlorobenzoate, has been found to be affected by similar compounds .
Pharmacokinetics
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain pharmacokinetic properties .
Result of Action
For instance, a compound with a similar structure, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been found to exhibit certain effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylpyridine+4-chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also implemented to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxybenzoyl)-4-methylpyridine.
Reduction: 2-(4-Hydroxybenzoyl)-4-methylpyridine.
Substitution: 2-(4-Substituted benzoyl)-4-methylpyridine derivatives.
Scientific Research Applications
2-(4-Chlorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: Lacks the methyl group at the fourth position of the pyridine ring.
4-Methyl-2-benzoylpyridine: Lacks the chlorine atom in the benzoyl group.
2-(4-Methylbenzoyl)-4-chloropyridine: Has a methyl group in the benzoyl moiety instead of a chlorine atom.
Uniqueness
2-(4-Chlorobenzoyl)-4-methylpyridine is unique due to the combination of the 4-chlorobenzoyl and 4-methylpyridine moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNDVJSNGVHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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